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3-(2-(Diethylamino)ethyl)phenol

Cat. No.: B13882717
M. Wt: 193.28 g/mol
InChI Key: YYVUAQURLKVSID-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on 3-(2-(Diethylamino)ethyl)phenol

A thorough review of scientific and historical databases does not yield specific information regarding the initial synthesis, discovery, or the evolution of research pertaining specifically to this compound. Its history is not prominently documented in the available literature, suggesting it may be a compound with a relatively niche or recent area of investigation that is not yet widely published.

Structural Features and Core Chemical Identity of this compound

The core identity of this compound is defined by its unique molecular structure. It consists of a phenol (B47542) group where an ethyl chain, substituted with a diethylamino group, is attached to the meta-position of the benzene (B151609) ring. This structure gives it specific chemical properties that can be precisely identified. chemcd.com

Key identifying information for this compound is summarized in the table below.

IdentifierValue
CAS Number 1009636-05-8 chemcd.com
Molecular Formula C12H19NO chemcd.com
Molecular Weight 193.2854 g/mol chemcd.com
Synonyms PHENOL, 3-[2-(DIETHYLAMINO)ETHYL]- chemcd.com

This data is based on information from chemical supplier databases.

Overview of Academic Research Domains for this compound

Currently, there is a notable lack of extensive academic research published specifically on this compound. While its structural components, a phenol and a diethylamino group, are common in various biologically active molecules and industrial chemicals, the research applications for this exact compound are not well-documented in public academic domains. Its potential utility could be inferred from related structures, but direct studies on its properties and applications remain limited.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19NO B13882717 3-(2-(Diethylamino)ethyl)phenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

3-[2-(diethylamino)ethyl]phenol

InChI

InChI=1S/C12H19NO/c1-3-13(4-2)9-8-11-6-5-7-12(14)10-11/h5-7,10,14H,3-4,8-9H2,1-2H3

InChI Key

YYVUAQURLKVSID-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC1=CC(=CC=C1)O

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of 3 2 Diethylamino Ethyl Phenol

Established Synthetic Routes to 3-(2-(Diethylamino)ethyl)phenol

The synthesis of this compound can be achieved through various established multi-step approaches. These routes often involve the construction of the diethylaminoethyl side chain on a pre-existing phenol (B47542) or phenol-ether precursor.

Multi-Step Synthesis Approaches and Reaction Conditions

Several plausible multi-step synthetic pathways can be devised for the preparation of this compound, typically starting from commercially available substituted phenols.

One common strategy involves the reductive amination of a corresponding aldehyde . This approach would begin with 3-hydroxyphenylacetaldehyde. The aldehyde undergoes a condensation reaction with diethylamine (B46881) to form an intermediate enamine or iminium ion, which is then reduced in situ to the desired tertiary amine. A variety of reducing agents can be employed for this transformation. koreascience.krmasterorganicchemistry.com

A typical reaction sequence is as follows:

Starting Material: 3-Hydroxyphenylacetaldehyde

Reaction: Reductive amination with diethylamine.

Reagents: Diethylamine, and a reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂/catalyst). masterorganicchemistry.comresearchgate.net

Solvent: A solvent like 1,2-dichloroethane (B1671644) (DCE), methanol, or ethanol (B145695) is typically used.

Conditions: The reaction is generally carried out at room temperature. koreascience.kr

Another viable multi-step synthesis begins with a protected phenol, such as 3-methoxyacetophenone. This route involves the following key transformations:

Starting Material: 3-Hydroxyacetophenone (or its methoxy-protected form, 3-methoxyacetophenone).

Step 1: Halogenation. The ketone is first halogenated at the alpha-position, for example, using bromine to yield 2-bromo-1-(3-hydroxyphenyl)ethan-1-one.

Step 2: Nucleophilic Substitution. The resulting alpha-haloketone is then reacted with diethylamine, which acts as a nucleophile to displace the bromide, forming 1-(3-hydroxyphenyl)-2-(diethylamino)ethan-1-one.

Step 3: Carbonyl Reduction. The final step involves the reduction of the ketone carbonyl group to a methylene (B1212753) group. A classic method for this is the Wolff-Kishner or Clemmensen reduction.

A third approach is through amide formation and subsequent reduction . This pathway can start from 3-methoxyphenylacetic acid:

Starting Material: 3-Methoxyphenylacetic acid.

Step 1: Amide Formation. The carboxylic acid is converted to an amide by reaction with diethylamine, often using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or by first converting the acid to an acyl chloride. This yields 2-(3-methoxyphenyl)-N,N-diethylacetamide.

Step 2: Amide Reduction. The amide is then reduced to the corresponding amine using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).

Step 3: Demethylation. The final step is the cleavage of the methyl ether to reveal the phenolic hydroxyl group, which can be achieved using reagents like boron tribromide (BBr₃).

Modern and Sustainable Synthetic Methodologies for this compound

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign processes. For the synthesis of this compound, these principles can be applied to the established routes.

Catalytic Reductive Amination: Instead of stoichiometric hydride reagents, modern approaches favor catalytic reductive amination using molecular hydrogen (H₂) as the reductant. This method is atom-economical and generates water as the only byproduct. Homogeneous catalysts based on rhodium or iridium, or heterogeneous catalysts like palladium on carbon (Pd/C), can be used. researchgate.net The reaction is typically carried out under hydrogen pressure at elevated temperatures. researchgate.net

Flow Chemistry: Multi-step syntheses can be streamlined using flow chemistry, where reagents are pumped through reactors containing immobilized catalysts or reagents. youtube.com This technique allows for precise control over reaction conditions, improved safety, and can lead to higher yields and purity while minimizing waste. A multi-step synthesis of the target compound could be designed in a continuous flow system, telescoping several reactions without isolating intermediates.

Microwave-Assisted Synthesis: The Leuckart reaction, a classic method for reductive amination using formamide (B127407) or formic acid, traditionally requires long reaction times and high temperatures. google.com The use of microwave irradiation can dramatically accelerate this reaction, reducing reaction times from many hours to minutes, which aligns with the principles of green chemistry by reducing energy consumption. google.com

Functionalization and Derivatization Strategies for this compound

The structure of this compound offers three distinct sites for chemical modification: the phenolic hydroxyl group, the diethylamino moiety, and the aromatic ring. This allows for the generation of a diverse library of derivatives.

Modifications of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile handle for derivatization, primarily through etherification and esterification reactions.

Etherification: The hydroxyl group can be converted into an ether via the Williamson ether synthesis. This involves deprotonation of the phenol with a base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic phenoxide, followed by reaction with an alkyl halide. prepchem.com

Esterification: Esters can be readily formed by reacting the phenol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. Alternatively, direct esterification with a carboxylic acid can be achieved using coupling agents.

Below is a table summarizing common derivatization reactions of the phenolic hydroxyl group.

Reaction TypeReagentsProduct
Etherification1. Base (e.g., K₂CO₃, NaH) 2. Alkyl halide (R-X)3-(2-(Diethylamino)ethyl)phenoxy-R
EsterificationAcyl chloride (RCOCl) / Base (e.g., Pyridine)3-(2-(Diethylamino)ethyl)phenyl acetate (B1210297) (R=CH₃)
SilylationSilylating agent (e.g., TBDMSCl) / Base (e.g., Imidazole)3-(2-(Diethylamino)ethyl)phenyldimethylsilyl ether

Derivatization of the Diethylamino Moiety

The tertiary amine of the diethylamino group provides opportunities for further functionalization, primarily through oxidation and quaternization.

N-Oxide Formation: Tertiary amines can be oxidized to their corresponding N-oxides. acs.orgasianpubs.orgtandfonline.com This transformation can be achieved using various oxidizing agents, including hydrogen peroxide (H₂O₂), often with a catalyst, or peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). acs.org These N-oxides are polar, water-soluble compounds.

Quaternization: The nitrogen atom can act as a nucleophile and react with alkyl halides to form quaternary ammonium (B1175870) salts. nih.gov This reaction introduces a permanent positive charge on the nitrogen atom and can be used to modify the compound's solubility and biological properties. The reactivity depends on the alkyl halide used (e.g., methyl iodide is highly reactive).

The following table outlines these derivatization strategies.

Reaction TypeReagentsProduct
N-OxidationOxidizing agent (e.g., H₂O₂, m-CPBA)3-(2-(Diethylamino-N-oxide)ethyl)phenol
QuaternizationAlkyl halide (R-X, e.g., CH₃I)3-(2-(N,N-diethyl-N-alkylammonio)ethyl)phenol halide

Aromatic Ring Substitutions and Elaborations

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (SEAr) by both the hydroxyl group and the alkyl side chain. byjus.comwikipedia.org Both groups are ortho, para-directors. The powerful activating effect of the hydroxyl group typically directs incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6). libretexts.org

Halogenation: The ring can be readily halogenated (e.g., brominated or chlorinated) even without a Lewis acid catalyst. byjus.com Reaction with bromine water, for instance, can lead to poly-substitution.

Nitration: Nitration can be achieved using dilute nitric acid to yield a mixture of nitro-substituted products. byjus.com The use of harsher conditions (concentrated nitric acid and sulfuric acid) can lead to multiple nitrations.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation can introduce alkyl or acyl groups onto the aromatic ring, typically requiring a Lewis acid catalyst like AlCl₃. libretexts.org

The table below summarizes key electrophilic aromatic substitution reactions.

Reaction TypeReagentsLikely Product(s)
HalogenationBr₂ in a non-polar solvent4-Bromo-3-(2-(diethylamino)ethyl)phenol and/or 6-Bromo-3-(2-(diethylamino)ethyl)phenol
NitrationDilute HNO₃4-Nitro-3-(2-(diethylamino)ethyl)phenol and/or 6-Nitro-3-(2-(diethylamino)ethyl)phenol
Friedel-Crafts AcylationRCOCl, AlCl₃4-Acyl-3-(2-(diethylamino)ethyl)phenol and/or 6-Acyl-3-(2-(diethylamino)ethyl)phenol

Stereoselective Synthesis and Chiral Analogues of this compound

The synthesis of specific stereoisomers of this compound and its chiral analogues is a nuanced area of organic chemistry, driven by the demand for enantiomerically pure compounds in various fields of research. While literature directly detailing the stereoselective synthesis of this compound is sparse, several established methodologies for creating chiral phenylethylamines can be applied to generate its chiral analogues. These methods primarily focus on introducing a chiral center at the carbon atom alpha to the nitrogen and the phenyl ring.

Key strategies for stereoselective synthesis include:

Asymmetric Hydrogenation: A powerful technique for producing chiral amines is the asymmetric hydrogenation of prochiral enamines or imines. nih.govacs.org This approach involves the use of a transition metal catalyst, typically based on rhodium, iridium, or ruthenium, coordinated to a chiral ligand. nih.govorganic-chemistry.org For the synthesis of a chiral analogue of this compound, a suitable precursor would be an enamine or imine derived from a corresponding ketone. The choice of the chiral phosphine (B1218219) ligand is critical for achieving high enantioselectivity. nih.gov

Reductive Amination of Prochiral Ketones: The reductive amination of a ketone precursor, such as 3-(2-oxoethyl)phenol, with diethylamine can be rendered stereoselective. thieme-connect.com This can be achieved by using a chiral reducing agent or, more commonly, by converting the ketone into a chiral iminium intermediate that is then reduced. The use of chiral auxiliaries that are later cleaved is a common strategy in this context. thieme-connect.commdpi.com

Use of Chiral Auxiliaries: A well-established method involves attaching a chiral auxiliary to the precursor molecule to direct the stereochemical outcome of a subsequent reaction. mdpi.comnih.gov For instance, a chiral amine like (R)-(+)-1-phenylethylamine could be used to form a diastereomeric intermediate. researchgate.netresearchgate.netrsc.org After a diastereoselective reaction step, the auxiliary is removed to yield the desired enantiomerically enriched product. Stereoselective cyclization reactions can also be guided by such auxiliaries. mdpi.com

Organocatalytic Asymmetric Synthesis: The use of small organic molecules as catalysts for asymmetric reactions has gained significant traction. nih.gov For example, chiral Brønsted acids or aminocatalysts can be employed to catalyze the enantioselective addition of nucleophiles to imines, providing a metal-free pathway to chiral amines. nih.gov

The development of chiral analogues of this compound opens avenues for investigating the influence of stereochemistry on the compound's properties and interactions.

Purification and Isolation Techniques for Synthetic this compound and its Intermediates

The successful synthesis of this compound and its intermediates is critically dependent on effective purification and isolation techniques to ensure high purity and remove unreacted starting materials, by-products, and catalysts. The thermally sensitive nature of many aminophenols necessitates carefully controlled purification methods.

Common purification techniques include:

Distillation: For thermally stable intermediates or the final product, distillation under reduced pressure is a viable method for purification. To prevent thermal degradation, it is crucial to maintain the distillation temperature at the lowest possible point. For instance, in the purification of related N,N-diethylaminophenols, the bottom temperature is often kept below 160°C during the removal of solvents and unreacted reagents, and not exceeding 200°C during the distillation of the crude product.

Crystallization: Crystallization is a highly effective method for purifying solid compounds. The crude product is dissolved in a suitable solvent or a mixture of solvents, and then allowed to cool, leading to the formation of crystals of the purified compound. For aminophenols, which are susceptible to oxidation and discoloration, the crystallization process may be carried out under an inert gas atmosphere. The addition of small quantities of antioxidants or stabilizing agents like acid sulfites or dithionites to the solvent can help in obtaining a product with improved color and stability.

Chromatography: Various chromatographic techniques are employed for the purification of this compound and its intermediates, especially for separating mixtures that are difficult to resolve by other means.

Column Chromatography: This is a standard technique using a stationary phase like silica (B1680970) gel or alumina (B75360) to separate components of a mixture based on their differential adsorption. The choice of solvent system (eluent) is critical for achieving good separation.

Preparative High-Performance Liquid Chromatography (HPLC): For obtaining high-purity compounds on a smaller scale, preparative HPLC is often the method of choice.

Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatographic technique that is particularly useful for the purification of natural products and other complex mixtures, and can be applied to phenolic compounds.

Purity Analysis: The purity of the isolated product is typically assessed using analytical techniques such as:

Gas Chromatography (GC): A powerful tool for determining the purity of volatile compounds.

High-Performance Liquid Chromatography (HPLC): Widely used for purity assessment of a broad range of compounds.

Gel Permeation Chromatography (GPC): Can be used to detect the presence of high molecular weight impurities like tars.

The table below summarizes the key purification techniques and their relevant parameters.

Purification TechniqueKey Parameters/ConsiderationsApplication
Distillation Reduced pressure, controlled bottom temperature (<160-200°C)Removal of solvents and volatile impurities; purification of thermally stable products.
Crystallization Choice of solvent, cooling rate, inert atmosphere, use of stabilizers (e.g., acid sulfites)Purification of solid products to achieve high purity and stability.
Column Chromatography Stationary phase (e.g., silica gel), eluent systemSeparation of complex mixtures and purification of intermediates and final product.
Purity Analysis GC, HPLC, GPCAssessment of the final product's purity and detection of impurities.

Mechanistic and Molecular Interaction Studies of 3 2 Diethylamino Ethyl Phenol

Investigations into Molecular Target Engagement by 3-(2-(Diethylamino)ethyl)phenol

The interaction of this compound with biological macromolecules is a critical area of study to understand its molecular mechanism of action. These investigations are primarily conducted in controlled in vitro environments using non-human-derived components.

Receptor Binding Affinities and Kinetics (in vitro, non-human context)

The affinity and kinetics of this compound binding to various receptors are fundamental to characterizing its potential biological activity. The dissociation constant (Kd) is a key parameter that measures the strength of the binding between the ligand (this compound) and a receptor. A lower Kd value signifies a higher binding affinity. nih.gov The kinetics of this interaction, including the association (kon) and dissociation (koff) rate constants, determine how quickly the binding occurs and how long the ligand-receptor complex persists. nih.gov

While specific receptor binding data for this compound is not extensively detailed in the provided search results, the general principles of ligand-receptor interactions can be applied. For instance, studies on similar phenolic compounds often involve evaluating their binding to receptors such as G-protein coupled receptors (GPCRs) or ion channels in non-human cell lines or membrane preparations. Techniques like radioligand binding assays or surface plasmon resonance (SPR) are commonly employed to quantify these interactions.

Enzyme Modulation and Inhibition Mechanisms (in vitro, non-human context)

The ability of this compound to modulate or inhibit enzyme activity is another crucial aspect of its molecular profile. Phenolic compounds, in general, are known to interact with various enzymes. mdpi.com For example, some polyphenolic compounds can inhibit digestive enzymes like lipase, which is responsible for the hydrolysis of dietary fats. mdpi.com The inhibitory mechanism can be competitive, non-competitive, or uncompetitive, depending on whether the compound binds to the enzyme's active site, an allosteric site, or the enzyme-substrate complex, respectively.

Studies on the modulation of nitric oxide synthase (NOS) isoforms by various polyphenols have shown that these compounds can regulate enzyme expression and activity. encyclopedia.pub For instance, some polyphenols can inhibit the inducible nitric oxide synthase (iNOS) by downregulating upstream kinases and the NF-κB signaling pathway in non-human cell models. encyclopedia.pub While direct studies on this compound's effect on specific enzymes are not detailed in the provided results, its phenolic structure suggests potential interactions with enzymes susceptible to modulation by such compounds.

Protein-Ligand Interaction Dynamics of this compound

Understanding the dynamic nature of the interaction between this compound and its protein targets provides deeper insights into its mechanism of action. Molecular dynamics (MD) simulations are a powerful computational tool used to study these interactions at an atomic level. researchgate.netucsf.edu These simulations can reveal the conformational changes that both the protein and the ligand undergo upon binding, the key amino acid residues involved in the interaction, and the role of water molecules in the binding process. researchgate.netnih.gov

The binding of phenolic compounds to proteins is often driven by a combination of hydrophobic interactions and hydrogen bonds. researchgate.net The hydroxyl group of the phenol (B47542) can act as a hydrogen bond donor or acceptor, forming interactions with polar residues on the protein surface or within the binding pocket. nih.govresearchgate.net The diethylamino group of this compound can also participate in electrostatic interactions or hydrogen bonding. MD simulations can help to elucidate the specific binding modes and the energetic contributions of these different interactions.

Cellular and Subcellular Localization Studies of this compound (in vitro, non-human cell lines)

Investigating the cellular and subcellular localization of this compound is essential for understanding where in the cell it exerts its effects. Techniques such as fluorescence microscopy, often using fluorescently tagged analogs of the compound, can be employed to visualize its distribution within non-human cell lines. The physicochemical properties of the molecule, such as its lipophilicity and charge, will influence its ability to cross cellular and organellar membranes.

Given its structure, with a lipophilic phenyl ring and a basic diethylamino group, this compound may exhibit affinity for both lipid membranes and acidic compartments within the cell, such as lysosomes. However, without specific experimental data, its precise localization remains speculative.

Molecular Signaling Pathway Perturbations by this compound (in vitro, non-human systems)

The interaction of this compound with its molecular targets can lead to the perturbation of various intracellular signaling pathways. Phenolic compounds have been shown to modulate a range of signaling cascades in non-human in vitro systems. encyclopedia.pub For example, some polyphenols can influence pathways involving mitogen-activated protein kinases (MAPKs), protein kinase C (PKC), and transcription factors like NF-κB. encyclopedia.pub

The modulation of these pathways can lead to changes in gene expression and cellular responses. For instance, the inhibition of the NF-κB pathway can lead to a decrease in the expression of pro-inflammatory genes. encyclopedia.pub To study these perturbations, researchers often use techniques like Western blotting to measure the phosphorylation status of key signaling proteins or reporter gene assays to assess the activity of transcription factors in non-human cell lines treated with the compound.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses for this compound Derivatives (excluding human clinical efficacy)

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its derivatives relates to their biological activity. By systematically modifying different parts of the molecule, researchers can identify key structural features required for its activity. For example, the position of the hydroxyl group on the phenyl ring and the nature of the substituent on the amino group can significantly influence the compound's interaction with its molecular targets. rsc.org

SAR studies on other phenolic compounds have shown that the number and position of hydroxyl groups, as well as the presence of other substituents, can dramatically alter their biological effects. nih.govcsic.es For instance, in a series of stilbene (B7821643) derivatives, the presence and position of hydroxyl groups on the phenyl ring were found to be critical for their antimicrobial activity. rsc.org Similarly, for triphenylethylene (B188826) derivatives, the substitution pattern on the aromatic rings was found to be a key determinant of their estrogenic activity. acs.org

Theoretical and Computational Investigations of 3 2 Diethylamino Ethyl Phenol

Quantum Chemical Calculations on 3-(2-(Diethylamino)ethyl)phenol

Quantum chemical calculations are powerful computational tools used to investigate the electronic structure and properties of molecules. For a molecule like this compound, these calculations could provide fundamental insights into its behavior at the atomic and molecular level.

An analysis of the electronic structure of this compound would involve the calculation and visualization of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Natural Bond Orbital (NBO) analysis could further elucidate the charge distribution, intramolecular interactions, and delocalization of electron density within the molecule. researchgate.netresearchgate.net For instance, in similar phenolic compounds, NBO analysis has been used to study the stabilization energies associated with intramolecular hydrogen bonding and other electronic interactions. researchgate.net

Table 4.1.1: Hypothetical Molecular Orbital Properties of this compound

ParameterHypothetical ValueSignificance
HOMO Energy-Represents the ability to donate an electron.
LUMO Energy-Represents the ability to accept an electron.
HOMO-LUMO Gap-Correlates with chemical reactivity and stability.
Dipole Moment-Indicates the overall polarity of the molecule.
No published data is available for this compound. The table is for illustrative purposes only.

The flexible ethylamino side chain of this compound allows it to adopt various spatial arrangements or conformations. Conformational analysis would involve mapping the potential energy surface of the molecule to identify its most stable conformers (lowest energy states) and the energy barriers between them. sigmaaldrich.com This "energy landscape" helps in understanding the molecule's flexibility and the relative populations of different conformers at a given temperature. researchgate.net Such studies are often performed using methods like Density Functional Theory (DFT). sigmaaldrich.com

Quantum chemical calculations can predict various spectroscopic properties. For this compound, this would include:

NMR (Nuclear Magnetic Resonance): Predicting the ¹H and ¹³C chemical shifts. chemicalbook.com These predictions, when compared to experimental data, can help confirm the molecular structure. consensus.app

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. researchgate.net This provides information about the molecule's chromophores.

Table 4.1.2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic DataPredicted Wavenumber/ShiftExperimental Wavenumber/Shift
IR (cm⁻¹)
O-H stretch--
C-N stretch--
Aromatic C-H stretch--
¹H NMR (ppm)
Phenolic -OH--
Aromatic protons--
-CH₂- (ethyl)--
¹³C NMR (ppm)
C-O (phenol)--
Aromatic carbons--
No published data is available for this compound. The table is for illustrative purposes only.

Molecular Dynamics Simulations of this compound and its Interactions

Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of this compound over time. nih.govnih.gov This would involve simulating the motion of the molecule's atoms in a defined environment, such as in a solvent or interacting with a biological macromolecule. researchgate.netmdpi.com MD simulations can provide insights into conformational changes, interactions with solvent molecules, and the stability of potential complexes with other molecules. researchgate.net For example, simulations could explore how the diethylamino group interacts with water molecules or other solutes. mdpi.com

Docking Studies and Virtual Screening Approaches for this compound Analogues (non-human target focus)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. nih.gov In the context of non-human targets, docking studies could be used to investigate the potential interactions of this compound and its analogues with various proteins or enzymes from plants, fungi, or bacteria. For instance, it could be docked into the active site of an agricultural pest's enzyme to explore its potential as a pesticide. Virtual screening would then involve docking a large library of related compounds to identify those with the best-predicted binding affinity. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for this compound and Related Compounds (non-human clinical outcomes)

QSAR and QSPR models are statistical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. nih.govresearchgate.net For a series of compounds related to this compound, a QSAR study could be developed to predict their toxicity towards a specific non-human organism, such as a particular bacterium or fungus, based on calculated molecular descriptors. researchgate.net Similarly, a QSPR model could predict properties like water solubility or octanol-water partition coefficient, which are important for environmental fate modeling. These models are built using a training set of compounds with known activities/properties and then used to predict the behavior of new, untested compounds. researchgate.net

Advanced Analytical Methodologies for the Detection and Characterization of 3 2 Diethylamino Ethyl Phenol

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods are indispensable for probing the molecular structure and quantifying 3-(2-(Diethylamino)ethyl)phenol. These techniques provide detailed information on the compound's atomic and molecular properties.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the definitive structural elucidation of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

In ¹H NMR, the chemical shifts of the protons provide information about their local electronic environment. For instance, the aromatic protons on the phenol (B47542) ring typically appear in the downfield region (δ 6.5-7.5 ppm), while the aliphatic protons of the diethylaminoethyl group resonate at higher field strengths. The coupling patterns between adjacent protons further aid in confirming the connectivity of the molecule.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of their substituents. The phenolic carbon atom (C-OH) is typically observed in the downfield region (around δ 155 ppm), while the aliphatic carbons of the side chain appear at higher field strengths.

A comprehensive analysis of both ¹H and ¹³C NMR spectra, often supplemented by two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for the unambiguous assignment of all proton and carbon signals, thus confirming the molecular structure of this compound.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic CH6.6 - 7.2113 - 130
Phenolic OH~9.5 (broad)-
Ar-CH₂-2.7 - 2.9~35
-CH₂-N2.6 - 2.8~52
N-CH₂-CH₃2.5 - 2.7 (quartet)~47
N-CH₂-CH₃1.0 - 1.2 (triplet)~12
Phenolic C-OH-~157

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of this compound. It is also invaluable for structural elucidation through the analysis of fragmentation patterns and for the detection of trace amounts of the compound.

In a typical mass spectrum of this compound, the molecular ion peak (M⁺) corresponding to its molecular weight (193.28 g/mol ) will be observed. High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the elemental formula.

The fragmentation pattern observed in the mass spectrum provides crucial information about the compound's structure. The most common fragmentation pathway involves the cleavage of the benzylic C-C bond, leading to the formation of a stable diethylaminomethyl cation. This characteristic fragment is often the base peak in the spectrum. Other fragments may arise from the loss of ethyl groups from the diethylamino moiety.

Coupling MS with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) allows for the separation of this compound from complex mixtures, enabling its sensitive and selective detection at very low concentrations.

Table 2: Characteristic Mass Fragments of this compound

m/z (mass-to-charge ratio) Proposed Fragment Structure
193[M]⁺ (Molecular ion)
178[M - CH₃]⁺
164[M - C₂H₅]⁺
86[CH₂=N(CH₂CH₃)₂]⁺
72[N(CH₂CH₃)₂]⁺

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide valuable information for the characterization of this compound.

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the O-H stretch of the phenolic hydroxyl group (a broad band around 3300 cm⁻¹), the C-H stretches of the aromatic and aliphatic groups (around 3000-3100 cm⁻¹ and 2850-2970 cm⁻¹, respectively), the C=C stretches of the aromatic ring (around 1500-1600 cm⁻¹), and the C-N stretch of the diethylamino group (around 1000-1200 cm⁻¹).

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for quantitative analysis. The phenolic ring in this compound gives rise to characteristic absorption bands in the UV region, typically around 270-280 nm. The position and intensity of these absorption maxima can be influenced by the solvent and the pH of the solution. According to Beer-Lambert Law, the absorbance is directly proportional to the concentration, allowing for the quantification of the compound in solution.

Table 3: Key Spectroscopic Data for this compound

Spectroscopic Technique Characteristic Feature Wavenumber (cm⁻¹) / Wavelength (nm)
Infrared (IR)O-H stretch (phenol)~3300 (broad)
Infrared (IR)Aromatic C-H stretch3000 - 3100
Infrared (IR)Aliphatic C-H stretch2850 - 2970
Infrared (IR)Aromatic C=C stretch1500 - 1600
Infrared (IR)C-N stretch1000 - 1200
Ultraviolet-Visible (UV-Vis)π → π* transition (aromatic ring)~275 nm

Chromatographic Separation Techniques for this compound

Chromatographic techniques are essential for the separation, isolation, and purification of this compound from reaction mixtures and biological matrices. These methods exploit differences in the physicochemical properties of the components in a mixture to achieve separation.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of this compound. The development of a robust HPLC method involves the careful selection of the stationary phase, mobile phase, and detector.

Due to the presence of the polar phenolic group and the basic diethylamino group, reversed-phase HPLC is a common choice for the analysis of this compound. A C18 or C8 stationary phase is typically used, providing a nonpolar surface for interaction.

The mobile phase usually consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The pH of the aqueous buffer is a critical parameter, as it affects the ionization state of both the phenolic hydroxyl group and the diethylamino group, thereby influencing the retention time of the compound. The use of a buffer with a pH around the pKa of the amine or phenol can be used to optimize the separation. Gradient elution, where the composition of the mobile phase is changed during the run, is often employed to achieve better separation of complex mixtures.

UV detection at the wavelength of maximum absorbance (around 275 nm) is the most common method for the quantification of this compound. Other detectors, such as fluorescence or mass spectrometry (LC-MS), can be used for enhanced sensitivity and selectivity.

Table 4: Typical HPLC Method Parameters for this compound Analysis

Parameter Condition
Stationary Phase C18 (e.g., 5 µm, 4.6 x 250 mm)
Mobile Phase Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Detection UV at 275 nm
Injection Volume 10 µL

Gas Chromatography (GC) is another powerful technique for the analysis of this compound, particularly when coupled with a mass spectrometer (GC-MS). However, due to the presence of the polar and relatively non-volatile phenolic hydroxyl group, direct GC analysis can be challenging, leading to poor peak shape and thermal degradation.

To overcome these limitations, derivatization is often employed to increase the volatility and thermal stability of the compound. The most common derivatization strategy involves the conversion of the polar -OH group into a less polar and more volatile ether or ester group. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a widely used technique to form a trimethylsilyl (B98337) ether. Acylation with reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride can also be employed to form the corresponding ester.

The choice of the GC column is also crucial for achieving good separation. A nonpolar or medium-polarity capillary column, such as one coated with a dimethylpolysiloxane or a phenyl-substituted polysiloxane stationary phase, is typically used. The oven temperature program is optimized to ensure good separation of the derivatized analyte from other components in the sample.

Table 5: GC Derivatization Strategies and Conditions for this compound

Parameter Condition
Derivatization Reagent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Reaction Conditions 70 °C for 30 minutes
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium
Injection Mode Split or Splitless
Oven Program e.g., 100 °C (2 min) to 280 °C at 10 °C/min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Capillary Electrophoresis (CE) for Compound Resolution

Capillary Electrophoresis (CE) stands out as a powerful separation technique with high efficiency and resolution, making it well-suited for the analysis of complex samples containing compounds like this compound. diva-portal.org The fundamental principle of CE lies in the differential migration of charged analytes within a narrow-bore fused-silica capillary under the influence of a high-voltage electric field. nih.gov This technique offers several advantages, including short analysis times, minimal sample and reagent consumption, and high resolving power. nih.gov

The separation in Capillary Zone Electrophoresis (CZE), the most common mode of CE, is based on the charge-to-size ratio of the analytes and the electroosmotic flow (EOF) within the capillary. diva-portal.org For phenolic compounds, the pH of the background electrolyte (BGE) is a critical parameter, as it dictates the ionization state of the phenolic hydroxyl group (pKa typically around 10). d-nb.info To achieve effective separation of this compound, a basic BGE is generally required to ensure the compound is in its anionic form, allowing it to migrate based on its electrophoretic mobility.

While specific CE applications for this compound are not extensively detailed in published literature, the methodology is broadly applied to the analysis of various phenolic compounds, drugs, and their metabolites. nih.govnih.gov For instance, CE has been successfully used to separate structural isomers of phenolic acids and to monitor drug metabolism by separating parent drugs from their metabolites, which may include hydroxylated species similar to the target compound. nih.govanalyticaltoxicology.com The resolution between closely related compounds in CE can be optimized by adjusting parameters such as BGE composition and concentration, pH, applied voltage, and the use of additives like cyclodextrins for chiral separations or organic solvents to modify selectivity. nih.govmdpi.com

The table below illustrates typical parameters that would be optimized in a capillary electrophoresis method for the resolution of a phenolic compound like this compound from potential interferents.

Table 1: Illustrative Capillary Electrophoresis Parameters for Phenolic Compound Resolution

ParameterConditionPurpose
Capillary Fused-Silica, 50 µm i.d., 60 cm total lengthProvides the medium for separation.
Background Electrolyte (BGE) 25-50 mM Sodium Borate BufferMaintains a stable pH and provides conductivity.
pH 9.0 - 10.0Ensures deprotonation of the phenolic group for migration.
Applied Voltage 15 - 25 kVDrives the separation process.
Temperature 25 °CEnsures reproducible migration times.
Injection Mode Hydrodynamic (e.g., 50 mbar for 5 s)Introduces a precise volume of the sample into the capillary. analyticaltoxicology.com
Detection UV Absorbance at 210 nm or 280 nmMonitors the separated analytes as they pass the detector.

Electrochemical and Biosensor-Based Detection Methods for this compound (non-human sample matrices)

Electrochemical methods provide a rapid, sensitive, and cost-effective alternative for the detection of phenolic compounds like this compound in non-human samples, such as environmental water. electrochemsci.org These sensors operate on the principle of detecting the change in electrical signal (current or potential) resulting from the electrochemical oxidation of the phenol group on the surface of an electrode. nih.gov The inherent electroactive nature of the phenolic hydroxyl group makes it a suitable target for direct electrochemical sensing. nih.gov

To enhance sensitivity and selectivity, especially in complex matrices, the electrode surface is often modified with nanomaterials like carbon nanotubes (CNTs), graphene, or metal oxides. electrochemsci.orgmdpi.com These materials increase the electrode's surface area and catalytic activity, leading to improved signal-to-noise ratios and lower limits of detection (LOD). mdpi.com

A particularly effective approach involves the development of electrochemical biosensors, which incorporate a biological recognition element, most commonly an enzyme, to achieve high specificity. researchgate.net For phenolic compounds, enzymes such as tyrosinase (Tyr) and laccase are widely used. omniascience.comresearchgate.net A tyrosinase-based biosensor, for example, catalyzes the oxidation of phenols to catechols and subsequently to o-quinones. d-nb.inforesearchgate.net This o-quinone is then electrochemically reduced at the electrode surface, generating a measurable current that is proportional to the concentration of the phenolic compound in the sample. d-nb.info

These biosensors have been successfully applied to the analysis of various phenols in environmental samples. omniascience.com For instance, a tyrosinase biosensor constructed on a nanocomposite-modified electrode demonstrated a wide detection range and a low detection limit for phenol in industrial wastewater. d-nb.info The selectivity of these biosensors allows for the detection of target phenols even in the presence of other potentially interfering substances. capes.gov.br While direct applications for this compound are not specified, the general success of these biosensors for a wide array of phenolic derivatives suggests their applicability for this compound in matrices like oilfield or industrial wastewater. electrochemsci.orgomniascience.com

The table below summarizes the performance of various electrochemical biosensors developed for the detection of phenolic compounds in non-human samples, providing a benchmark for the potential application to this compound.

Table 2: Performance of Electrochemical Biosensors for Phenolic Compounds in Non-Human Samples

Electrode Modification / EnzymeTarget AnalyteSample MatrixLinear Range (µM)Limit of Detection (LOD) (µM)Reference
Tyrosinase / Single-Wall CNTs / Gold NanoparticlesCatecholWater Samples0.08 - 200.045 omniascience.com
Tyrosinase / Carbon Nanotubes / NanodiamondsPhenolWastewater0.01 - 500.0029 d-nb.info
Laccase / Covalently Bound on GraphiteCatecholIndustrial WatersNot SpecifiedNot Specified researchgate.net
TiO₂/CNT NanocompositePhenolOilfield WastewaterNot SpecifiedNot Specified electrochemsci.org
Tyrosinase / Peroxidase Arrayp-Cresol, Catechol, PhenolNot SpecifiedNot Specified0.35 (for Catechol) capes.gov.br

Advanced Applications and Material Science Contributions of 3 2 Diethylamino Ethyl Phenol

Role of 3-(2-(Diethylamino)ethyl)phenol as a Ligand in Coordination Chemistry

Metal Complex Formation and Structural Characterization

There is currently no publicly available research detailing the formation and structural characterization of metal complexes with this compound as a ligand. The bifunctional nature of the molecule, with its hard phenolic oxygen and softer nitrogen donor atoms, theoretically allows for various coordination modes, including monodentate, bidentate, and bridging interactions. However, without experimental data, any discussion of potential complex structures, coordination numbers, or geometries remains purely speculative.

Catalytic Applications of Metal-3-(2-(Diethylamino)ethyl)phenol Complexes (non-biological catalysis)

In the absence of synthesized and characterized metal complexes of this compound, there is no research to report on their catalytic applications in non-biological systems. While related phenolic and amino-functionalized ligands are known to form catalytically active complexes for various transformations, no such studies have been published for the title compound.

Integration of this compound into Polymeric and Supramolecular Materials

Property Modulation in Polymeric Systems and Composites

As there are no reported instances of integrating this compound into polymeric systems or composites, there is no data on its effects on material properties. The introduction of its specific functional groups could theoretically influence properties such as thermal stability, solubility, pH-responsiveness, or metal-ion binding capacity of a polymer matrix. Nevertheless, these potential effects remain uninvestigated.

Utilization of this compound as a Chemical Probe or Sensor Component (non-human biological sensing)

There is no research available on the application of this compound as a chemical probe or in the components of sensors for non-human biological or environmental sensing. The phenolic and amino moieties could potentially serve as recognition sites for specific analytes, and their electronic properties might be suitable for transduction into a measurable signal. However, no studies have been conducted to explore or validate these potential applications.

Photophysical and Optical Applications of this compound Derivatives

Derivatives of this compound are emerging as a significant class of compounds in the field of material science, particularly for their intriguing photophysical and optical properties. The inherent structural features of this scaffold, combining a phenolic hydroxyl group with a flexible diethylaminoethyl side chain, provide a versatile platform for the design of novel functional dyes and materials. These derivatives often exhibit tunable absorption and emission characteristics, environmental sensitivity, and potential for nonlinear optical behavior, making them promising candidates for a range of advanced applications.

The core structure allows for extensive modification, enabling the fine-tuning of electronic and photophysical properties. The electron-donating nature of the diethylamino group, coupled with the potential for intramolecular proton transfer and charge transfer (ICT) states, forms the basis for their diverse optical phenomena. Research into structurally similar compounds, such as coumarin (B35378) and chalcone (B49325) derivatives bearing a diethylamino or dimethylamino substituent, offers valuable insights into the potential of this class of materials.

Research Findings on Photophysical Properties

The photophysical behavior of derivatives based on the this compound framework is intrinsically linked to their molecular architecture and the surrounding environment. Key properties such as absorption and emission maxima, fluorescence quantum yields, and Stokes shifts are highly sensitive to the specific functional groups appended to the core structure and the polarity of the solvent.

One of the prominent features observed in analogous dye systems is solvatochromism , where the absorption and emission spectra of the compound shift in response to the polarity of the solvent. For instance, a significant red shift in the emission spectrum is often observed with increasing solvent polarity. This phenomenon indicates a larger dipole moment in the excited state compared to the ground state, suggesting the formation of an intramolecular charge transfer (ICT) state upon photoexcitation. mdpi.comnih.gov In polar solvents, this highly dipolar excited state is stabilized, leading to the observed bathochromic shift. mdpi.comnih.gov

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is also markedly influenced by the molecular structure and environment. For example, studies on 7-diethylamino substituted coumarin derivatives have demonstrated high quantum yields, with some exceeding 80% in solution. mdpi.com This high emissive power is crucial for applications in fluorescent probes and labeling agents. Conversely, in some dye systems, the fluorescence intensity has been observed to decrease with increasing solvent polarity. beilstein-journals.org

The table below summarizes the photophysical data for a representative 7-diethylamino substituted coumarin derivative, which serves as a valuable model for understanding the potential properties of this compound derivatives. mdpi.com

CompoundSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F)
7-(Diethylamino)-3-acetyl-2H-chromen-2-oneToluene4084680.81
THF4254850.83
Acetonitrile (B52724)4274960.65
Methanol4305100.35

This data is for a structurally related 7-diethylamino coumarin derivative and is presented to illustrate the potential photophysical properties of derivatives of this compound.

Applications in Optical Sensing and Fluorescent Probes

The sensitivity of the fluorescence properties of these derivatives to their local environment makes them excellent candidates for the development of optical sensors and fluorescent probes . nih.govmdpi.comrsc.org For example, the changes in fluorescence intensity or wavelength in response to variations in solvent polarity, pH, or the presence of specific analytes can be harnessed for detection purposes. researchgate.net

Derivatives can be designed to act as chemosensors by incorporating specific recognition moieties that bind to target ions or molecules. This binding event can modulate the intramolecular charge transfer process, leading to a measurable change in the fluorescence signal. For instance, fluorescent chemosensors for metal ions like Hg(2+) have been developed based on related coumarin structures, exhibiting a distinct colorimetric and fluorescent response upon binding. researchgate.net

Furthermore, the development of probes with high quantum yields and good photostability is crucial for applications in bio-imaging . nih.gov While specific studies on this compound derivatives for cell imaging are limited, the favorable photophysical properties of analogous compounds suggest their potential in this area. The ability to function in aqueous environments and to selectively stain specific cellular compartments are key design considerations for such probes.

Nonlinear Optical (NLO) Properties

Derivatives of this compound containing donor-π-acceptor (D-π-A) motifs are also of interest for their potential nonlinear optical (NLO) properties . researchgate.netresearchgate.net NLO materials are capable of altering the properties of light, such as its frequency and refractive index, and are essential for applications in optical communications, data storage, and optical limiting.

The efficiency of NLO materials is related to their molecular hyperpolarizability, which is enhanced in molecules with strong intramolecular charge transfer. By strategically incorporating electron-donating (like the diethylamino group) and electron-accepting groups into the molecular structure, it is possible to create compounds with significant NLO responses. Theoretical calculations and experimental studies on similar chromophores have shown that the nature of the donor, acceptor, and the conjugated π-system plays a critical role in determining the magnitude of the NLO effect. beilstein-journals.orgresearchgate.net

Metabolic and Degradation Pathways of 3 2 Diethylamino Ethyl Phenol in Vitro, Non Human Models

Enzymatic Biotransformation Mechanisms (e.g., cytochrome P450, conjugation enzymes in non-human systems)

The enzymatic biotransformation of phenols and their derivatives is a well-documented process, primarily occurring in the liver, and involves two main phases of metabolism. While specific studies on 3-(2-(Diethylamino)ethyl)phenol are limited, its metabolic profile can be inferred from the known pathways for structurally similar compounds.

Phase I Metabolism: Cytochrome P450-Mediated Oxidation

The initial phase of metabolism for many phenolic compounds involves oxidation, reduction, or hydrolysis, with oxidation being the most common route. nih.gov This is largely carried out by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver, intestines, and kidneys. nih.gov For a compound like this compound, several oxidative reactions are plausible:

Aromatic Hydroxylation: The benzene (B151609) ring of the phenol (B47542) can undergo hydroxylation, adding another hydroxyl group to the ring.

N-Dealkylation: The diethylamino group is a substrate for oxidative de-ethylation, where one or both ethyl groups are removed. This process is a common metabolic pathway for tertiary amines. uomus.edu.iq

Oxidative Deamination: The ethylamino side chain could also be a target for oxidative deamination, leading to the cleavage of the side chain from the phenolic ring. uomus.edu.iq

The specific CYP isozymes involved in the metabolism of this compound have not been definitively identified. However, based on the metabolism of other xenobiotics with similar structural features, isozymes such as CYP3A4 and CYP2B6 could potentially play a role. drugbank.com For instance, CYP3A4 is known to metabolize a wide array of drugs. nih.gov

Phase II Metabolism: Conjugation Reactions

Following Phase I metabolism, or for the parent compound itself if it possesses a suitable functional group, Phase II conjugation reactions occur. These reactions increase the water solubility of the compound, facilitating its excretion. uomus.edu.iqreactome.org Key conjugation pathways for a phenolic compound like this compound include:

Glucuronidation: The phenolic hydroxyl group is a primary site for glucuronidation, where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the phenol. uomus.edu.iq This is a major pathway for the metabolism of phenols. uomus.edu.iq

Sulfation: Sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group to the phenolic hydroxyl group. uomus.edu.iq This process, like glucuronidation, results in a more water-soluble and generally inactive metabolite. uomus.edu.iq

N-Glucuronidation: The tertiary amine of the diethylamino group can also undergo glucuronidation, although this is generally a minor pathway compared to N-acetylation or oxidative processes for aliphatic amines. uomus.edu.iq

The table below summarizes the potential enzymatic biotransformation pathways for this compound based on the metabolism of analogous compounds.

Metabolic Pathway Enzyme Family Potential Reaction Site Expected Outcome
Aromatic HydroxylationCytochrome P450Benzene RingAddition of a hydroxyl group
N-De-ethylationCytochrome P450Diethylamino GroupRemoval of one or both ethyl groups
Oxidative DeaminationCytochrome P450Ethylamino Side ChainCleavage of the side chain
O-GlucuronidationUDP-glucuronosyltransferasesPhenolic Hydroxyl GroupAddition of glucuronic acid
O-SulfationSulfotransferasesPhenolic Hydroxyl GroupAddition of a sulfate (B86663) group
N-GlucuronidationUDP-glucuronosyltransferasesDiethylamino GroupAddition of glucuronic acid

Non-Enzymatic Degradation Pathways of this compound (e.g., photolytic, hydrolytic)

In addition to enzymatic metabolism, chemical compounds can degrade through non-enzymatic pathways, particularly when exposed to environmental factors such as light and water.

Photolytic Degradation

Phenolic compounds are known to be susceptible to photodegradation when exposed to UV radiation. mdpi.comresearchgate.netmdpi.com The process often involves the generation of reactive oxygen species, such as hydroxyl radicals, which can attack the aromatic ring and lead to its cleavage. researchgate.net For this compound, photolytic degradation would likely proceed through the oxidation of the phenol ring, potentially leading to the formation of quinone-like structures and eventually mineralization to carbon dioxide and water under ideal conditions. nih.gov The presence of a tertiary amine side chain might also influence the photolytic pathway.

Hydrolytic Degradation

The following table outlines the potential non-enzymatic degradation pathways for this compound.

Degradation Pathway Condition Potential Outcome
PhotolysisUV RadiationOxidation of phenol ring, formation of quinones, potential mineralization
HydrolysisAqueous EnvironmentLikely slow degradation under neutral pH

Identification and Characterization of Metabolites and Degradants

The precise identification and characterization of metabolites and degradation products of this compound would require specific experimental studies using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. However, based on the known metabolic pathways of similar compounds, a number of potential products can be predicted.

For instance, the biotransformation of 4-ethylphenol (B45693) by Pseudomonas putida has been shown to yield 1-(4'-hydroxyphenyl)ethanol as a major product of hydroxylation. nih.govnih.govresearchgate.net By analogy, the N-de-ethylated metabolites of this compound would be 3-(2-(Ethylamino)ethyl)phenol and 3-(2-Aminoethyl)phenol. Glucuronide and sulfate conjugates of the parent compound and its Phase I metabolites would also be expected.

In terms of non-enzymatic degradation, the photolysis of phenols can lead to a variety of products, including hydroquinone, benzoquinone, and catechol, before complete mineralization. nih.gov

The table below lists the potential metabolites and degradants of this compound.

Type Potential Product Name Formation Pathway
Phase I Metabolite3-(2-(Ethylamino)ethyl)phenolN-De-ethylation
Phase I Metabolite3-(2-Aminoethyl)phenolN-De-ethylation
Phase I MetaboliteHydroxylated this compoundAromatic Hydroxylation
Phase II MetaboliteThis compound glucuronideO-Glucuronidation
Phase II MetaboliteThis compound sulfateO-Sulfation
Phase II MetaboliteThis compound N-glucuronideN-Glucuronidation
Degradation ProductHydroquinone, Benzoquinone, Catechol analoguesPhotolysis

Future Directions and Emerging Research Avenues for 3 2 Diethylamino Ethyl Phenol

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of environmentally benign and efficient chemical syntheses is a cornerstone of modern chemistry. Future research into 3-(2-(Diethylamino)ethyl)phenol should prioritize the development of sustainable synthetic routes that adhere to the principles of green chemistry. numberanalytics.comdcatvci.orgnih.govjddhs.com Key areas of focus could include:

Catalytic Approaches: The exploration of novel catalysts, including biocatalysts and heterogeneous catalysts, could lead to more efficient and selective syntheses. numberanalytics.com This would minimize waste and energy consumption compared to traditional stoichiometric methods. numberanalytics.com

Alternative Solvents and Reaction Conditions: Investigating the use of greener solvents, such as water or ionic liquids, and energy-efficient techniques like microwave-assisted or ultrasound-assisted synthesis can significantly reduce the environmental impact of production. jddhs.comchemicalbook.com A known one-step synthesis of the related compound m-diethylaminophenol utilizes ultrasound, suggesting a promising avenue for the synthesis of this compound. chemicalbook.com

Continuous Flow Processing: The implementation of continuous flow technologies offers advantages in terms of safety, scalability, and process control, leading to higher yields and purity. dcatvci.orgjddhs.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. numberanalytics.comnih.govrsc.org Future synthetic strategies should aim for high atom economy, potentially through the development of one-pot or multicomponent reactions. nih.gov

Exploration of Undiscovered Mechanistic Roles and Interactions

A deeper understanding of the mechanistic behavior of this compound is crucial for unlocking its full potential. Future research should delve into its reactivity and interactions at a molecular level.

An intriguing area of study involves the unexpected reactivity of related aminophenol derivatives. For instance, the reaction of (E)-2-[(benzo[d]thiazol-2-ylimino)methyl]-5-(diethylamino)phenol with triphenylborane (B1294497) resulted in an unexpected cyclization, highlighting the complex reactivity of the aminophenol scaffold. nih.gov Further investigation into such reactions with this compound could reveal novel chemical transformations and reaction mechanisms. nih.gov

The interaction of the diethylamino and phenol (B47542) moieties within the molecule can lead to unique properties. The phenol group can act as a proton donor, while the diethylamino group acts as a proton acceptor, allowing for the formation of intramolecular hydrogen bonds that can influence the compound's conformation and reactivity. nih.gov The amine group also makes the compound a chemical base, capable of neutralizing acids in exothermic reactions. nih.gov

Application of Advanced Computational Modeling and Artificial Intelligence in Research

Computational modeling and artificial intelligence (AI) are powerful tools for accelerating chemical research. For this compound, these technologies can be applied in several ways:

Predictive Modeling: Machine learning and deep learning algorithms can be developed to predict the properties and activities of this compound and its derivatives. nih.gov This includes predicting potential synergistic or toxic effects when used in mixtures with other chemicals. nih.gov

Structure-Activity Relationship (SAR) Studies: Computational methods can be employed to elucidate the relationship between the molecular structure of this compound derivatives and their biological or material properties. nih.gov This can guide the design of new compounds with enhanced efficacy for specific applications. nih.gov

Reaction Mechanism Elucidation: Quantum chemical calculations can be used to model reaction pathways and transition states, providing a deeper understanding of the mechanistic roles and interactions of the compound.

Computational ApproachApplication in this compound ResearchPotential Outcome
Machine LearningPredicting bioactivity and toxicityFaster screening of potential applications and hazards
Deep LearningModeling synergistic effects in mixturesUnderstanding complex interactions with other chemicals
Quantum ChemistryElucidating reaction mechanismsGuiding the design of novel synthetic routes and applications

Innovative Applications in Niche Chemical and Materials Science Fields

The unique combination of a phenolic ring and a diethylaminoethyl side chain in this compound suggests its potential for use in various niche applications within chemical and materials science.

Functional Materials: Phenolic compounds are known building blocks for functional materials. researchgate.net Research could explore the incorporation of this compound into polymers or supramolecular assemblies to create materials with novel properties. For example, polymers incorporating a diethylaminoethyl group have shown multi-stimuli-responsive behavior, sensitive to temperature, pH, and CO2. researchgate.net

Fluorescent Probes and Sensors: The aminophenol scaffold is present in many fluorescent dyes. Derivatives of 3-(diethylamino)phenol have been investigated for their optical properties, including fluorescence and aggregation-induced emission. nih.gov This suggests that this compound could be a precursor for developing new fluorescent sensors for detecting metal ions or other analytes. nih.govresearchgate.net

Antioxidants: Phenolic compounds are well-known for their antioxidant properties. mdpi.com Future studies could evaluate the antioxidant capacity of this compound and its potential use in preventing oxidative degradation in materials or biological systems. mdpi.com

Collaborative and Interdisciplinary Research Opportunities

The diverse potential of this compound necessitates a collaborative and interdisciplinary research approach.

Medicinal Chemistry and Pharmacology: The structural similarity of this compound to compounds with known biological activity, such as the Alzheimer's drug intermediate rivastigmine, suggests its potential as a scaffold in drug discovery. nih.govgoogle.com Collaboration between synthetic chemists and pharmacologists could explore its therapeutic potential. google.com

Materials Science and Biology: The development of new biocompatible materials for applications such as drug delivery or bio-adhesives could be a fruitful area of interdisciplinary research. researchgate.net The phenolic group's ability to interact with biological substrates makes it an interesting candidate for such applications. researchgate.net

Chemistry and Environmental Science: As with any chemical, understanding its environmental fate and potential toxicity is crucial. nih.gov Collaborative research between chemists and environmental scientists can ensure that the development and application of this compound are carried out in a sustainable and responsible manner.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.